![molecular formula C28H32O17 B10852486 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10852486.png)
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Patuletin 3-O-beta-D-robinobioside is a flavonoid glycoside derived from patuletin, a naturally occurring flavonoid. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties . It is commonly found in various plant species and has been the subject of numerous scientific studies due to its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Patuletin 3-O-beta-D-robinobioside typically involves the glycosylation of patuletin with the disaccharide robinobiose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which catalyze the transfer of the sugar moiety to the hydroxyl group of patuletin under mild conditions . Chemical glycosylation, on the other hand, involves the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids or bases.
Industrial Production Methods: Industrial production of Patuletin 3-O-beta-D-robinobioside may involve the extraction and purification from plant sources or the use of biotechnological approaches. Extraction from plants typically involves solvent extraction followed by chromatographic techniques to isolate the compound . Biotechnological methods may include the use of genetically engineered microorganisms to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: Patuletin 3-O-beta-D-robinobioside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides, alkyl halides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various esters or ethers of the compound .
Scientific Research Applications
Chemistry: The compound is used as a model molecule for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Medicine: The compound’s hepatoprotective properties have been investigated for potential therapeutic applications in liver diseases.
Industry: Patuletin 3-O-beta-D-robinobioside may be used in the development of natural health products and dietary supplements due to its bioactive properties.
Mechanism of Action
The mechanism of action of Patuletin 3-O-beta-D-robinobioside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as the nuclear factor kappa B (NF-kB) pathway.
Hepatoprotective Activity: The compound reduces liver damage by decreasing the levels of liver biomarkers such as aspartate aminotransferase and alanine aminotransferase, and increasing total antioxidant capacity.
Comparison with Similar Compounds
Patuletin 3-O-beta-D-robinobioside can be compared with other similar flavonoid glycosides:
Kaempferol 3-O-robinobioside: Similar in structure but differs in the aglycone part, which is kaempferol instead of patuletin.
Quercetin 3-O-robinobioside: Another similar compound with quercetin as the aglycone.
Gossypetin 3-O-beta-D-robinobioside: Shares the same glycoside moiety but has gossypetin as the aglycone.
Uniqueness: Patuletin 3-O-beta-D-robinobioside is unique due to its specific aglycone (patuletin) and its distinct biological activities, particularly its potent hepatoprotective and anti-inflammatory effects .
Properties
Molecular Formula |
C28H32O17 |
|---|---|
Molecular Weight |
640.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O17/c1-8-16(32)20(36)22(38)27(42-8)41-7-14-17(33)21(37)23(39)28(44-14)45-26-19(35)15-13(6-12(31)25(40-2)18(15)34)43-24(26)9-3-4-10(29)11(30)5-9/h3-6,8,14,16-17,20-23,27-34,36-39H,7H2,1-2H3 |
InChI Key |
MLOJYABWNDVJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


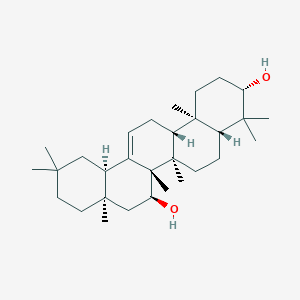
![N,N-dimethyl-4-[(1-methyl-6-nitro-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852418.png)
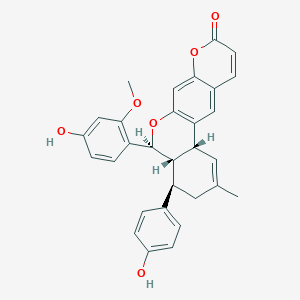
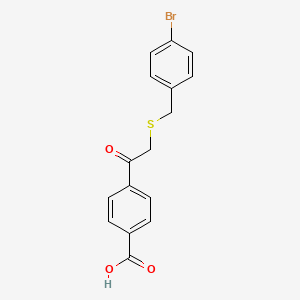
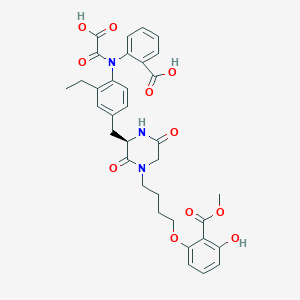
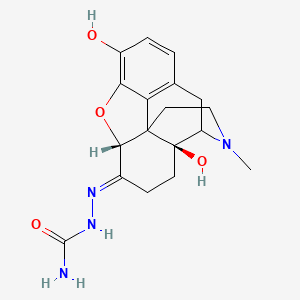
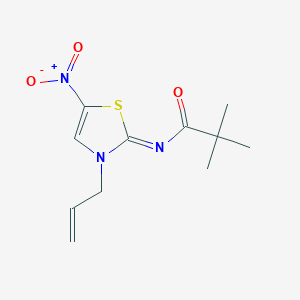
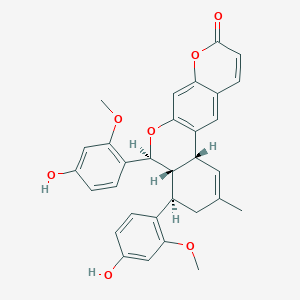
![(S)-3-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-4-phenyl-butyric acid](/img/structure/B10852457.png)

![4-[[(2R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-3-phenylpropyl]amino]-4-oxobutanoic acid](/img/structure/B10852471.png)
![N-{(S)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852478.png)

![4-(4-Dimethylaminobenzyliden)-1-methyl-6-nitro-2-phenyl-4H-p yrazolo[1,5-a]indolium trifluoromethanesulfonate](/img/structure/B10852495.png)
